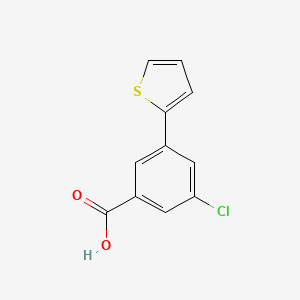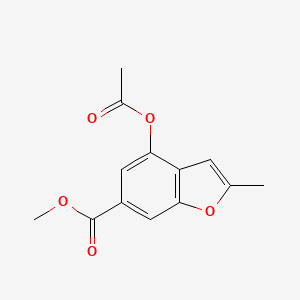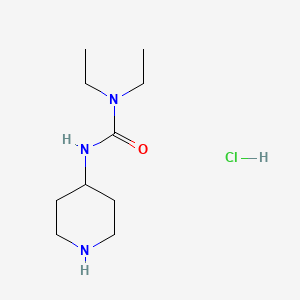![molecular formula C10H10N2O3 B1422254 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol CAS No. 870544-33-5](/img/structure/B1422254.png)
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol
Overview
Description
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol is a chemical compound with the CAS Number: 870544-33-5 . It has a molecular weight of 206.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O3/c13-5-10-11-6-3-8-9(4-7(6)12-10)15-2-1-14-8/h3-4,13H,1-2,5H2,(H,11,12) . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 28°C .Scientific Research Applications
Synthesis and Biological Evaluation
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol has been synthesized and evaluated for its biological properties. One study synthesized it along with another benzimidazole derivative and found that it displayed mild antioxidant activity (IC50 value 400.42 μg/ml) (Poddar, Saqueeb, & Rahman, 2016).
Antimicrobial Activity
Another research angle involves exploring its antimicrobial properties. A study synthesized a series of benzazole derivatives, including this compound, and evaluated their in vitro antimicrobial activity against various microbes (Karalı et al., 2004).
Antioxidant and Cytoprotective Effects
The compound has also been tested for its antioxidant properties. In a study, various benzimidazole derivatives were synthesized and tested for toxicity and antioxidant activity. Some derivatives demonstrated significant cytoprotective and antioxidant effects, comparable to those of quercetin, indicating potential biological applications (Anastassova et al., 2016).
Gastric (H+/K+)-ATPase-Inhibitory Activity
Research has also been conducted on benzimidazole derivatives for their potential gastric (H+/K+)-ATPase-inhibitory activity. This could indicate a role in managing gastric conditions (Homma et al., 1997).
Green Synthesis Approaches
There is ongoing research into green chemistry approaches for synthesizing benzimidazole derivatives, highlighting the importance of environmentally friendly methods in drug synthesis (Nikpassand & Pirdelzendeh, 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-5-10-11-6-3-8-9(4-7(6)12-10)15-2-1-14-8/h3-4,13H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQDIXOKMUPRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)




![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)





![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)
